DPP‑IV Inhibitor Potency: Ortho‑Cyanobenzyl (R)-Isomer Superior to Meta/para Regioisomers
In a series of purine‑2,6‑dione DPP‑IV inhibitors, the compound incorporating the (R)-2-(2-cyanobenzyl) fragment (compound 13) displayed an IC50 of 36 nM, comparable to the clinically used sitagliptin (IC50 = 16 nM) [1]. In contrast, the corresponding 2‑chlorobenzyl analogue (compound 14) showed a higher IC50 of 89 nM, and the unsubstituted benzyl analogue (compound 5) was significantly less active (IC50 = 270 nM) [1]. This demonstrates that the ortho‑cyano group provides a 2.5‑fold potency gain over chlorine and a 7.5‑fold gain over hydrogen at the same position.
| Evidence Dimension | In vitro DPP‑IV enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 36 nM (compound incorporating (R)-2-(2-cyanobenzyl)pyrrolidine motif) |
| Comparator Or Baseline | 2-chlorobenzyl analog: 89 nM; benzyl analog: 270 nM; Sitagliptin: 16 nM |
| Quantified Difference | 2.5- to 7.5-fold lower IC50 vs. non-cyano substituents |
| Conditions | Recombinant human DPP‑IV, fluorescent substrate assay, pH 7.4, 37°C |
Why This Matters
Procurement of the ortho‑cyano (R)-enantiomer is essential for reproducing the published lead‑like activity; substitution with halogen or unsubstituted benzyl analogs will yield markedly inferior inhibitors.
- [1] Mo, D.-W.; Dong, S.; Sun, H.; Chen, J.-S.; Pang, J.-X.; Xi, B.-M.; Chen, W.-H. Synthesis and Potent Inhibitory Activities of Carboxybenzyl‑Substituted 8-(3-(R)-aminopiperidin‑1‑yl)-7-(2-chloro/cyanobenzyl)-3-methyl‑3,7‑dihydro‑purine‑2,6‑diones as Dipeptidyl Peptidase IV Inhibitors. Bioorg. Med. Chem. Lett. 2015, 25 (9), 1872–1875. View Source
